molecular formula C9H8O4 B3053657 2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- CAS No. 55052-59-0

2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-

Cat. No. B3053657
CAS RN: 55052-59-0
M. Wt: 180.16 g/mol
InChI Key: GBJZXVVSCXXEQK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- , also known as 3,4-Dihydro-2H-1-benzopyran , belongs to the class of compounds known as chromans . It has the molecular formula C~9~H~10~O and a molecular weight of approximately 134.18 g/mol . The compound’s structure consists of a benzene ring fused with a pyran ring, resulting in a bicyclic system. The specific arrangement of hydroxyl groups at positions 3 and 4, along with the dihydroxy functionality at positions 5 and 7, contributes to its unique properties .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1-benzopyran involves various methods, including cyclization reactions, oxidation, and reduction processes. Researchers have explored both chemical and enzymatic routes to access this compound. For instance, cyclization of suitable precursors can yield the chroman ring system. Additionally, enzymatic transformations using biocatalysts such as oxidoreductases have been investigated .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1-benzopyran features a six-membered benzene ring fused with a six-membered pyran ring. The two hydroxyl groups at positions 3 and 4 are essential for its biological activity. The compound’s planar arrangement allows for interactions with various receptors and enzymes .


Chemical Reactions Analysis

  • Enzymatic transformations : Biocatalysts can modify the compound’s structure, leading to diverse metabolites .

Physical And Chemical Properties Analysis

  • Color : The compound’s color can vary based on its specific form .

Safety and Hazards

  • Environmental Impact : Consider its potential effects on the environment .

Future Directions

  • Metabolism Studies : Explore its metabolism and potential metabolites .

properties

IUPAC Name

5,7-dihydroxy-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h3-4,10-11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJZXVVSCXXEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=CC(=CC(=C21)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549954
Record name 5,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55052-59-0
Record name 5,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Reactant of Route 2
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Reactant of Route 3
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Reactant of Route 4
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Reactant of Route 5
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Reactant of Route 6
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-

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